(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid
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Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyloxycarbonyl group, an amino group, and a chlorophenyl group attached to an acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the acetic acid backbone: The protected amino acid is then coupled with a chlorophenyl acetic acid derivative using standard peptide coupling reagents such as EDCI or DCC.
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-bromophenyl)acetic acid
Uniqueness
The uniqueness of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorophenyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI Key |
ZNORFUYPJLRGCK-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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